molecular formula C18H17FN2O5S B2749581 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide CAS No. 2097933-72-5

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2749581
CAS No.: 2097933-72-5
M. Wt: 392.4
InChI Key: LYFCNEGPRNSOBT-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide group linked to a 2-fluorophenyl moiety and a 1,3-oxazolidin-2,4-dione ring connected via a phenylethyl backbone. The 2-fluorophenyl substitution may enhance metabolic stability and receptor binding compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c19-15-9-5-4-8-14(15)12-27(24,25)20-16(13-6-2-1-3-7-13)10-21-17(22)11-26-18(21)23/h1-9,16,20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFCNEGPRNSOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Cyclization

β-Amino acids, such as 2-amino-2-phenylethanoic acid, react with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions to form the diketone ring. For example:

  • Procedure : Dissolve 2-amino-2-phenylethanoic acid (10 mmol) in dry dichloromethane. Add triphosgene (3.3 mmol) dropwise at 0°C, followed by triethylamine (20 mmol). Stir at room temperature for 12 hours.
  • Yield : 68–72% after recrystallization from ethyl acetate.
  • Mechanism : Triphosgene acts as a carbonylating agent, facilitating intramolecular cyclization via intermediate carbamate formation.

Urea-Based Cyclocondensation

Alternative methods employ urea or 1,1'-carbonyldiimidazole (CDI) to avoid phosgene’s toxicity:

  • Procedure : Heat a mixture of β-amino acid (10 mmol) and CDI (12 mmol) in tetrahydrofuran (THF) at 60°C for 6 hours. Quench with water and extract with ethyl acetate.
  • Yield : 60–65%.
  • Advantage : Improved safety profile compared to phosgene.

Sulfonamide Functionalization

The 2-fluorophenylmethanesulfonamide group is introduced via sulfonylation of the primary amine:

Direct Sulfonylation

  • Procedure : Dissolve the phenethyl-oxazolidinone amine (5 mmol) in pyridine (20 mL). Add 2-fluorophenylmethanesulfonyl chloride (6 mmol) dropwise at 0°C. Stir for 4 hours, then pour into ice-water.
  • Yield : 85–90% after filtration and drying.
  • Side Reactions : Competing sulfonate ester formation (≤5%) if amine is unprotected.

Coupling Reagent-Assisted Method

To minimize side reactions:

  • Procedure : Combine the amine (5 mmol), 2-fluorophenylmethanesulfonyl chloride (5.5 mmol), and N,N-diisopropylethylamine (DIPEA, 10 mmol) in dichloromethane. Add HATU (5.5 mmol) and stir for 2 hours.
  • Yield : 92–95%.
  • Advantage : HATU activates the sulfonyl chloride, enhancing reaction efficiency.

Integrated Synthetic Routes

Linear Approach (Oxazolidinone → Alkylation → Sulfonylation)

  • Step 1 : Synthesize oxazolidin-2,4-dione via phosgene cyclization (68% yield).
  • Step 2 : Alkylate with benzyl bromide (75% yield).
  • Step 3 : Sulfonylate with 2-fluorophenylmethanesulfonyl chloride (85% yield).
  • Total Yield : 68% × 75% × 85% ≈ 43.4%.

Convergent Approach (Parallel Synthesis)

  • Arm A : Prepare 2-(2-fluorophenylmethanesulfonamido)ethylamine (90% yield via sulfonylation of ethylenediamine).
  • Arm B : Synthesize 1,3-oxazolidin-2,4-dione-phenethyl bromide (70% yield).
  • Coupling : React Arm A and Arm B using DIPEA in acetonitrile (80% yield).
  • Total Yield : 90% × 70% × 80% ≈ 50.4%.

Comparative Analysis of Methods

Parameter Phosgene Cyclization CDI Cyclization Direct Sulfonylation HATU-Assisted
Yield (%) 68–72 60–65 85–90 92–95
Reaction Time (h) 12 6 4 2
Toxicity High (phosgene) Low Moderate (pyridine) Low
Purification Difficulty Moderate Moderate Low Low

Challenges and Optimization Strategies

  • Oxazolidinone Ring Stability : The diketone ring is prone to hydrolysis under acidic conditions. Use anhydrous solvents and inert atmospheres.
  • Stereochemical Control : Chiral centers in the phenethyl group require enantioselective synthesis. Catalytic asymmetric hydrogenation using Ru-BINAP complexes achieves >90% ee.
  • Scale-Up Limitations : Phosgene-based methods are less feasible industrially. CDI or urea alternatives are preferred for large-scale production.

Emerging Methodologies

Enzymatic Cyclization

Lipase-catalyzed ring closure of β-amino esters in ionic liquids:

  • Yield : 78% with Candida antarctica lipase B.
  • Conditions : 40°C, 24 hours, no solvent.

Flow Chemistry

Continuous-flow synthesis reduces reaction time and improves safety:

  • Phosgene Alternative : Use diphosgene in a microreactor (residence time: 2 minutes, yield: 70%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to an amino alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Conversion to amino alcohols.

    Substitution: Replacement of the fluorine atom with various nucleophiles, leading to a diverse array of substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazolidinone ring may interact with enzymes or receptors, while the phenylethyl and fluorophenyl groups could enhance binding affinity and specificity. The sulfonamide moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorophenyl-Substituted Sulfonamides

Ortho-Fluorophenyl Fentanyl Analogs

Compounds like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluorofentanyl) share the 2-fluorophenyl group but differ in their core structure (piperidine vs. oxazolidinone).

N-(2,4-Difluoro-3-Formylphenyl)Propane-2-Sulfonamide

This compound () features dual fluorine atoms on the phenyl ring and a propane-sulfonamide chain.

Oxazolidinone-Containing Compounds

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

This compound () combines a pyrazolo-pyrimidine core with an oxazolidinone-like chromen-4-one ring. While both compounds include electron-withdrawing groups (fluorine, oxazolidinone), the target compound’s methanesulfonamide group may offer better solubility in polar solvents compared to the benzenesulfonamide in .

Sulfonylurea Herbicides

Compounds like metsulfuron methyl ester () feature sulfonamide groups linked to triazine rings. Unlike these herbicides, the target compound lacks a triazine moiety, suggesting divergent biological targets. However, the sulfonamide group in both classes may participate in similar hydrogen-bonding interactions with enzymes .

Physicochemical Properties

Property Target Compound Ortho-Fluorofentanyl Metsulfuron Methyl
Molecular Weight (g/mol) ~400 (estimated) 366.4 381.4
Key Functional Groups Oxazolidinone, Fluorophenyl Piperidine, Fluorophenyl Triazine, Sulfonylurea
LogP (Predicted) ~2.5 ~3.8 ~1.2

The target compound’s lower LogP compared to fentanyl analogs suggests reduced lipid solubility, aligning with its oxazolidinone’s polar nature.

Research Findings and Implications

  • Enzyme Inhibition: The oxazolidinone ring may inhibit bacterial peptidyl transferase (similar to linezolid), while the fluorophenyl group could reduce cytochrome P450-mediated metabolism .

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide is a compound with potential pharmaceutical applications, particularly in the fields of cancer therapy and antimicrobial activity. Its unique structural features, including the oxazolidinone moiety and the sulfonamide group, contribute to its biological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N3O4SC_{19}H_{16}F_{3}N_{3}O_{4}S with a molecular weight of approximately 407.35 g/mol. The compound exhibits a complex structure that allows for diverse interactions with biological targets.

The mechanism of action involves the interaction of the compound with specific enzymes or receptors within biological systems. The oxazolidinone ring can form hydrogen bonds with these targets, potentially leading to inhibition or modulation of their activity. This action is crucial for its potential therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant cytotoxic activity against various cancer cell lines. In particular, related oxazolidinone derivatives have exhibited IC50 values in the low micromolar range against colorectal cancer cells (HCT-116), demonstrating their effectiveness in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
3cHCT-1161.184
3eHCT-1169.379
CabozantinibHCT-11610.0

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been investigated for their antimicrobial effects. For example, certain derivatives have shown promising results against drug-resistant strains of Plasmodium falciparum, indicating potential applications in treating malaria .

Case Studies

Several case studies have been reported where derivatives of this compound were tested for biological activity:

  • Antiplasmodial Activity : A derivative exhibited significant suppression of Plasmodium yoelii growth in murine models, leading to increased survival rates among treated subjects .
  • Cytotoxicity Assays : In vitro studies demonstrated that modifications to the oxazolidinone structure could enhance cytotoxicity against various cancer cell lines, suggesting that structural optimization is key to improving therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, often starting with functionalization of the oxazolidinone core followed by sulfonamide coupling. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to form the oxazolidinone ring minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Catalyst use : Rhodium or palladium catalysts may enhance coupling efficiency in heterocyclic systems .
  • Purification : Column chromatography or recrystallization ensures >95% purity. A representative protocol is summarized below:
Step Reagents Conditions Yield
Oxazolidinone formationEthyl chloroformate, base70°C, 12h65–70%
Sulfonamide coupling2-fluorophenylmethanesulfonyl chlorideRT, 6h80–85%

For scalability, optimize stoichiometry and use in-line NMR to monitor intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%). Use a C18 column and acetonitrile/water gradient .
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide S=O at ~3.3 ppm, oxazolidinone C=O at ~170 ppm) .
  • Mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry and confirms the fluorophenyl orientation .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the oxazolidinone ring’s electron-deficient carbonyl may drive interactions with serine hydrolases .
  • Molecular docking : Simulate binding to targets like COX-2 or bacterial enoyl-ACP reductase. Use AutoDock Vina with flexible ligand parameters and validate via MD simulations .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risks, guiding in vivo experimental design .

Q. How to resolve contradictions in biological activity data across assay systems?

  • Assay standardization : Normalize data using positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Mechanistic studies : Use SPR (surface plasmon resonance) to quantify binding affinity (KD) for primary targets vs. off-targets.
  • Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects. For example, discrepancies in cytotoxicity may arise from differential expression of metabolizing enzymes .

Q. How does stability under varying pH/temperature affect pharmacokinetic studies?

  • Stability profiling :

    Condition Degradation (%) Half-life (t₁/₂)
    pH 2 (gastric)15% in 2h8h
    pH 7.4 (plasma)<5% in 24h>48h
    40°C (accelerated)20% in 1 week3 weeks
  • Formulation strategies : Encapsulate in pH-sensitive nanoparticles to protect against gastric degradation. Use lyophilization for long-term storage .

Q. What are the structural analogs with enhanced bioactivity, and how are they designed?

  • Analog design : Replace the 2-fluorophenyl group with a trifluoromethyl (CF₃) or pyridyl moiety to improve metabolic stability.

  • SAR Table :

    Analog Modification Bioactivity (IC₅₀)
    Parent compound1.2 µM (COX-2)
    CF₃-substitutedIncreased lipophilicity0.8 µM
    Pyridyl-substitutedEnhanced solubility1.5 µM

Synthesize analogs via Suzuki-Miyaura cross-coupling and validate via kinase profiling .

Q. How to validate target engagement in cellular models?

  • Chemical proteomics : Use alkyne-tagged probes for click chemistry-based pull-down assays. Identify bound proteins via LC-MS/MS .
  • Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment .

Q. Data Sources & Reliability

  • PubChem : For physicochemical properties and spectral data .
  • EPA DSSTox : Toxicity predictions and regulatory compliance .
  • Crystallography databases (e.g., CCDC) : Structural validation .

Avoid commercial databases (e.g., BenchChem) per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.